molecular formula C10H17N3 B1306385 N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine CAS No. 133280-80-5

N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine

Cat. No.: B1306385
CAS No.: 133280-80-5
M. Wt: 179.26 g/mol
InChI Key: DBEIHURZAFSRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine is a tertiary amine belonging to the family of polyfunctional pyridine-based ligands. Its systematic IUPAC name reflects its structural features: an ethane-1,2-diamine backbone substituted with a dimethyl group at one terminal nitrogen and a pyridin-2-ylmethyl group at the other (Figure 1). The molecular formula is C₁₀H₁₇N₃ , with a molar mass of 179.26 g/mol . The SMILES notation (C1=CC=NC(=C1)CNCCN(C)C ) highlights the pyridine ring, methyl groups, and ethylenediamine chain.

Table 1: Key Structural and Nomenclature Data

Property Value
IUPAC Name N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
Molecular Formula C₁₀H₁₇N₃
Molar Mass 179.26 g/mol
CAS Registry Number 133280-80-5
SMILES C1=CC=NC(=C1)CNCCN(C)C

The compound’s structure enables tridentate coordination via the two amine nitrogen atoms and the pyridine ring’s nitrogen, making it suitable for forming stable metal complexes.

Historical Development of Pyridine-Based Ligands

Pyridine derivatives have been pivotal in coordination chemistry since the late 19th century. The discovery of 2,2′-bipyridine in 1888 marked the beginning of systematic studies into nitrogen-containing ligands. By the mid-20th century, researchers began modifying ethylenediamine with pyridine groups to enhance metal-binding capabilities. For example, N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (tpen), reported in the 1990s, demonstrated hexadentate coordination to transition metals.

N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine emerged as a simplified analog of tpen, retaining key donor sites while reducing steric bulk. Its synthesis leveraged advances in alkylation and reductive amination techniques, which allowed precise functionalization of ethylenediamine backbones. This ligand’s design reflects a broader trend in the late 20th century to optimize ligand denticity and electronic properties for catalytic applications.

Significance in Coordination Chemistry

This ligand’s tridentate coordination mode enables diverse metal-binding geometries. The pyridine nitrogen acts as a strong σ-donor, while the amine groups provide flexibility for stabilizing metals in varying oxidation states. Key applications include:

  • Catalysis : Pyridine-based ligands are integral to cross-coupling reactions. For instance, Pd(II) complexes with similar ligands show high activity in Suzuki–Miyaura couplings.
  • Material Science : The ligand forms luminescent complexes with lanthanides, useful in optical materials.
  • Bioinorganic Chemistry : Analogous ligands mimic metalloenzyme active sites, aiding studies on electron transfer processes.

Table 2: Representative Metal Complexes

Metal Ion Coordination Geometry Application Source
Fe(II) Octahedral Model for iron enzymes
Pd(II) Square planar Cross-coupling catalysis
Sm(III) Dodecahedral Luminescent materials

Relationship to Related Diamine Compounds

N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine shares structural motifs with several diamine ligands:

  • Ethylenediamine (en) : The parent compound, a bidentate ligand lacking pyridine groups.
  • N,N-Dimethylethylenediamine : A bidentate ligand with dimethyl groups but no pyridine moiety.
  • N,N′-Bis(2-pyridylmethyl)ethylenediamine : A tetradentate ligand with two pyridine arms.

Table 3: Structural and Functional Comparisons

Compound Denticity Key Features
Ethylenediamine 2 Flexible, minimal steric bulk
N,N-Dimethylethylenediamine 2 Enhanced basicity from methyl groups
N,N′-Bis(2-pyridylmethyl)ethylenediamine 4 Rigid, strong metal binding
N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine 3 Balanced flexibility and donor strength

The addition of a pyridin-2-ylmethyl group increases denticity and introduces π-backbonding capabilities, distinguishing it from simpler diamines. This modification also adjusts solubility and steric effects, critical for tuning metal complex reactivity.

Properties

IUPAC Name

N',N'-dimethyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13(2)8-7-11-9-10-5-3-4-6-12-10/h3-6,11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEIHURZAFSRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390044
Record name N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133280-80-5
Record name N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Laboratory Synthesis

The most common laboratory synthesis involves a reductive amination reaction between 2-pyridinecarboxaldehyde and N,N-dimethylethylenediamine. The process typically proceeds as follows:

  • Step 1: Formation of Schiff Base
    2-pyridinecarboxaldehyde reacts with N,N-dimethylethylenediamine in a suitable solvent such as methanol or ethanol at room temperature, forming an imine intermediate (Schiff base).

  • Step 2: Reduction of Schiff Base
    The imine is then reduced to the corresponding secondary amine using a mild reducing agent, commonly sodium borohydride (NaBH4), under ambient conditions.

This method yields this compound with good efficiency and purity. The reaction is typically carried out at room temperature to avoid side reactions and decomposition.

Parameter Typical Conditions Notes
Solvent Methanol or Ethanol Polar protic solvents preferred
Temperature Room temperature (20–25 °C) Mild conditions to preserve product integrity
Reducing agent Sodium borohydride (NaBH4) Selective reduction of imine
Reaction time 2–6 hours Monitored by TLC or NMR
Yield 60–80% Dependent on purification method

Industrial Scale Production

Industrial synthesis follows the same fundamental chemistry but incorporates process intensification techniques:

Industrial methods emphasize cost-effectiveness and environmental considerations, often recycling solvents and minimizing hazardous waste.

Reaction Mechanism and Chemical Considerations

The key step in the preparation is reductive amination, which involves:

  • Nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon.
  • Formation of an imine intermediate.
  • Reduction of the imine to a stable secondary amine.

The presence of the pyridine ring influences the electronic environment, potentially affecting reaction kinetics and product stability.

Comparative Analysis with Related Compounds

Compound Key Structural Feature Preparation Differences Application Impact
This compound Pyridine ring + dimethylated ethane-1,2-diamine Reductive amination of 2-pyridinecarboxaldehyde with N,N-dimethylethylenediamine Chelating ligand with specific metal affinity
N,N'-Dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine Bis(pyridin-2-ylmethyl) substitution More complex alkylation and hydrolysis steps Used in advanced coordination chemistry and drug intermediates

The bis-substituted analog requires additional alkylation steps and hydrolysis, often resulting in lower overall yields (~41%) compared to the mono-substituted compound.

Research Findings and Optimization

  • Yield Improvement: Studies have shown that controlling the molar ratio of aldehyde to amine and the rate of NaBH4 addition can improve yields and reduce side products.
  • Solvent Effects: Methanol is preferred for its ability to dissolve both reactants and facilitate smooth reduction.
  • Purification: Ionic exchange chromatography or recrystallization is used to remove sodium halide byproducts and unreacted starting materials, achieving high purity.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Reductive amination 2-pyridinecarboxaldehyde, N,N-dimethylethylenediamine, NaBH4 Methanol, room temp, 2–6 h 60–80 Simple, efficient, widely used
Industrial continuous flow Same reagents, automated system Optimized temp and flow rate >75 Scalable, reproducible, cost-effective

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like .

    Substitution: The compound can participate in substitution reactions where the pyridine ring or the ethane-1,2-diamine backbone is modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Various halogenating agents or nucleophiles under mild conditions.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or diamine derivatives.

Scientific Research Applications

N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine involves its ability to form stable complexes with metal ions. The pyridine ring and the diamine backbone provide multiple coordination sites, allowing the compound to effectively chelate metal ions. This chelation can influence various biochemical pathways and molecular targets, making it useful in both chemical and biological applications[4][4].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Substituents

The primary structural variations among analogs of this compound lie in the substituents on the nitrogen atoms and the aromatic rings. Below is a comparative analysis:

Table 1: Substituent Variations and Key Properties
Compound Name N-Substituents N'-Substituents Aromatic Ring Molecular Weight (g/mol) Key Applications/Properties
N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine Dimethyl Pyridin-2-ylmethyl Pyridine 207.32* Ligand in metal complexes
N,N-Diethyl-N'-(pyridin-2-ylmethyl)-ethane-1,2-diamine (CAS 104295-25-2) Diethyl Pyridin-2-ylmethyl Pyridine 207.31 Enhanced lipophilicity
N′-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N′-pyrimidin-2-yl-ethane-1,2-diamine Dimethyl, 4-methoxybenzyl Pyrimidin-2-yl Pyrimidine 314.40* Pharmaceutical use (e.g., Pyrilamine derivatives)
N,N-Dimethyl-N'-(quinolin-2-ylmethyl)-ethane-1,2-diamine Dimethyl Quinolin-2-ylmethyl Quinoline 283.36* Fluorescence-based sensing
N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine Isopropyl Pyridin-2-ylmethyl Pyridine 221.34* Steric hindrance in coordination

*Calculated based on molecular formulas from referenced evidence.

Electronic and Steric Effects

  • Pyridine vs. Pyrimidine Rings : Pyrimidine-containing analogs (e.g., Entry 3 in Table 1) exhibit stronger π-acceptor properties compared to pyridine, enhancing their redox activity in metal complexes .
  • Alkyl Substituents : Diethyl groups (Entry 2) increase lipophilicity, making the compound more suitable for membrane-permeable applications, whereas dimethyl groups favor faster ligand exchange kinetics due to reduced steric bulk .
  • Aromatic Extensions: Quinoline derivatives (Entry 4) show red-shifted fluorescence, useful in optoelectronic materials .

Research Findings and Case Studies

  • Case Study 1: A Zn(II) complex of this compound exhibited a distorted trigonal-bipyramidal geometry, with the ligand acting as a tridentate N-donor.
  • Case Study 2: The diethyl analog (Entry 2) demonstrated 20% higher solubility in nonpolar solvents compared to the dimethyl variant, attributed to increased alkyl chain length .
  • Case Study 3 : Pyrimidine-containing derivatives (Entry 3) displayed a 50% higher binding affinity to histamine receptors than pyridine-based analogs, underscoring the role of aromatic π-stacking in drug-receptor interactions .

Biological Activity

N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine, a compound with significant structural features including a pyridine moiety and two amine groups, has garnered attention for its biological activity and potential applications in various fields, particularly in coordination chemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily arises from its ability to form stable complexes with metal ions . The nitrogen atoms in the compound can coordinate with various metal ions, leading to the formation of chelates that can influence biological processes such as enzyme activity, metal ion transport, and redox reactions.

1. Chelating Agent

Research indicates that this compound acts as a chelating agent in biological systems. This property allows it to bind metal ions effectively, which is crucial for processes such as metal ion transport and storage.

2. Drug Development

The compound has been explored for its potential therapeutic applications, particularly in the development of metal-based drugs . Its ability to form stable complexes makes it a candidate for drug delivery systems. For instance, studies have evaluated its role in synthesizing pharmaceutical intermediates that may enhance drug efficacy against various diseases.

3. Inhibition Studies

Inhibition studies have shown that derivatives of this compound can inhibit specific enzymes critical in metabolic pathways. For example, related compounds have been studied for their inhibitory effects on dihydrofolate reductase (DHFR) from E. coli, which is pivotal in thymidine and purine synthesis pathways .

Compound Target Enzyme IC50 (nM) Mechanism
NSC120927E. coli DHFR42.50 ± 5.34Competitive inhibition
NSC132279E. coli DHFR100.9 ± 12.7Competitive inhibition

Case Study 1: Coordination Chemistry

A study investigated the coordination properties of this compound with copper(I) complexes. The results indicated that the compound forms stable complexes that exhibit unique spectroscopic properties, suggesting potential applications in catalysis and material science .

Case Study 2: Anticancer Activity

Another research focused on ruthenium complexes containing similar ligands showed promising anticancer properties. These studies suggest that the ligand's ability to form adducts with proteins could enhance the bioavailability and effectiveness of anticancer drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting N,N-dimethylethylenediamine with 2-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) under reflux in ethanol or acetonitrile. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of diamine to pyridylmethyl halide), temperature (70–80°C), and solvent polarity to improve yields (typically 40–55% as reported for analogous compounds) . Catalysts like triethylamine or DMF may enhance reaction efficiency by deprotonating intermediates .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodology : Use ¹H/¹³C NMR to confirm the presence of pyridyl (δ 8.1–8.5 ppm for aromatic protons) and dimethylamino (δ 2.2–2.4 ppm for N–CH₃) groups. Mass spectrometry (ESI or HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 220–250). IR spectroscopy identifies N–H stretches (3300–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹). X-ray crystallography, using SHELX software for refinement, resolves bond lengths and angles (e.g., N–C distances of ~1.45 Å) .

Q. What are the primary biological targets or applications of this compound in preclinical research?

  • Methodology : The compound acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in coordination chemistry, forming complexes studied for antioxidant or catalytic properties. In vitro assays (e.g., superoxide dismutase mimicry) assess radical scavenging activity via UV-Vis spectroscopy. For enzyme inhibition, kinetic assays (e.g., Michaelis-Menten plots) measure IC₅₀ values against targets like kinases or oxidoreductases .

Advanced Research Questions

Q. How does the compound’s coordination geometry influence its reactivity in metal complexes, and what analytical methods elucidate these interactions?

  • Methodology : The tridentate ligand binds via pyridyl-N, tertiary amine, and methylene groups, forming square pyramidal (τ = 0.05–0.1) or octahedral geometries. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond angles (e.g., N–Cu–Cl ~154–159°). Magnetic susceptibility and EPR spectroscopy determine metal oxidation states and ligand-field effects. DFT calculations (e.g., Gaussian) model electronic structures .

Q. What strategies resolve contradictions in biological activity data between similar derivatives?

  • Methodology : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) using structure-activity relationship (SAR) studies. For example, the trifluoromethyl group in analogs enhances enzyme binding affinity (ΔG = −5.2 kcal/mol) via hydrophobic interactions, quantified by isothermal titration calorimetry (ITC). Dose-response curves (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) identify potency variations .

Q. How can computational methods predict the compound’s interaction with macromolecular targets, and what experimental validations are required?

  • Methodology : Molecular docking (AutoDock Vina) models ligand-enzyme interactions, focusing on binding pockets (e.g., FAK kinase’s ATP-binding site). MD simulations (AMBER) assess stability over 100 ns. Validate predictions with surface plasmon resonance (SPR) for binding kinetics (kₐ/kd) and competitive ELISA for IC₅₀ values. Mutagenesis studies (e.g., Ala-scanning) confirm critical residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.